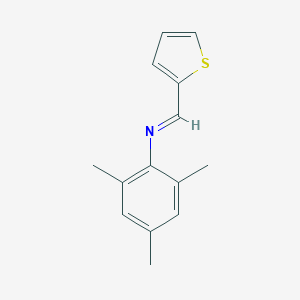
2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anticancer agent. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications as an anticancer agent. Several studies have shown that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has shown promising results in animal models of cancer, indicating its potential for further development as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been proposed that this compound exerts its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. This may be due to the activation of caspase enzymes, which are responsible for the cleavage of cellular proteins and DNA fragmentation during apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione exhibits several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its potential for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may limit its bioavailability, and its potential toxicity to normal cells, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione. One direction is the development of more efficient synthesis methods for this compound, which may increase its availability for further study. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of more effective anticancer agents. Additionally, the evaluation of the toxicity and pharmacokinetics of this compound in animal models may provide valuable information for its clinical use. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
The synthesis of 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione involves the reaction of 2-(1H-inden-1-ylidene)malononitrile with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base such as potassium carbonate. The reaction proceeds via the Michael addition of the malononitrile to the thiadiazole, followed by the intramolecular cyclization to form the thiadiazole-fused indene ring system.
Eigenschaften
Molekularformel |
C24H14N2O3S |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C24H14N2O3S/c27-20(15-9-3-1-4-10-15)23-25-26(16-11-5-2-6-12-16)24(30-23)19-21(28)17-13-7-8-14-18(17)22(19)29/h1-14H |
InChI-Schlüssel |
RZGUYELKFSIMKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=C3C(=O)C4=CC=CC=C4C3=O)S2)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=C3C(=O)C4=CC=CC=C4C3=O)S2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
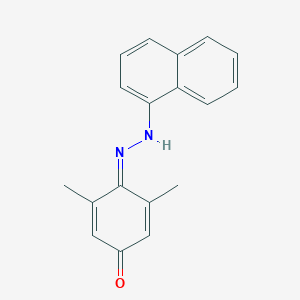
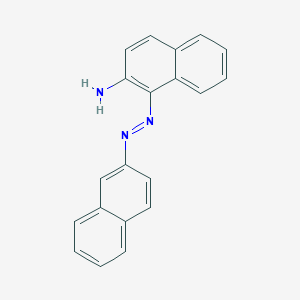
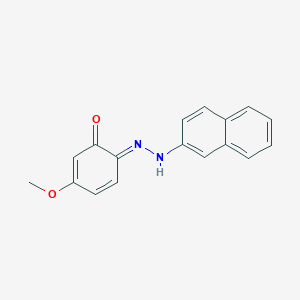
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
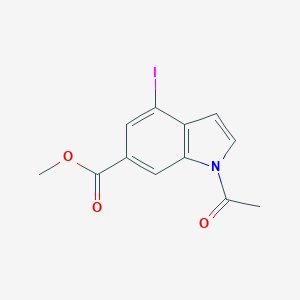
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)

